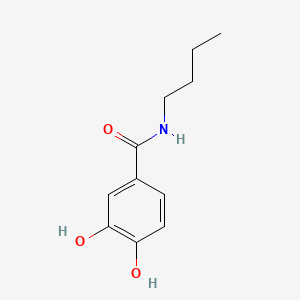

N-Butyl-3,4-dihydroxybenzamide

Description

Contextualization within Benzamide-based Chemical Entities

Benzamides are a large and diverse class of chemical compounds that feature a benzamide (B126) pharmacophore. researchgate.net This structural motif is a cornerstone in medicinal chemistry and drug discovery due to its ability to participate in various biological processes. researchgate.netontosight.ai The amide bond within these molecules is a critical feature, often found in biologically active compounds and serving as a stable and synthetically accessible linker. mdpi.com

The versatility of the benzamide scaffold allows for the introduction of a wide array of substituents, which can significantly modulate the compound's biological and pharmacological activities. ontosight.aimdpi.com These activities are extensive and include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The specific substitutions on the benzene (B151609) ring and the amide nitrogen are crucial in determining the compound's interaction with biological targets like enzymes or receptors. ontosight.ai

N-Butyl-3,4-dihydroxybenzamide is distinguished by two key features:

The N-butyl group: An alkyl chain attached to the amide nitrogen.

The 3,4-dihydroxy (catechol) group: Two adjacent hydroxyl groups on the aromatic ring. wikipedia.org

The catechol group is a well-known structural element in many natural and synthetic compounds and is recognized for its ability to chelate metal ions and participate in redox reactions. wikipedia.orgusfca.edu The combination of the N-alkyl chain and the catechol moiety defines this compound and its analogs as part of the N-alkyl-3,4-dihydroxybenzamide subclass.

Table 1: Physicochemical Properties of Related Benzamide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 3,4-Dihydroxybenzamide (B1582264) | C₇H₇NO₃ | 153.14 | 54337-90-5 |

| N-Hexyl-3,4-dihydroxybenzamide | C₁₃H₁₉NO₃ | 237.30 | 98378-56-4 |

This table presents data for the parent compound and a longer-chain analog to provide context for the physicochemical properties within this chemical family. Data sourced from chemsrc.comresearchgate.netontosight.ainih.gov.

Historical Development and Initial Academic Interest in this compound Analogs

The academic interest in N-alkyl-3,4-dihydroxybenzamides, the class to which this compound belongs, emerged from research into inhibitors of specific metabolic pathways in microorganisms. researchgate.net Early studies focused on the development of compounds that could target enzymes present in pathogens but absent in their mammalian hosts. nih.gov

A significant area of initial research was the investigation of inhibitors for the trypanosome alternative oxidase (TAO), an enzyme crucial for the energy metabolism of African trypanosomes, the protozoa responsible for sleeping sickness. researchgate.netnih.govacs.org Researchers synthesized a series of N-n-alkyl-3,4-dihydroxybenzamides with the expectation that they would exhibit good inhibitory activity while having greater solubility and stability compared to related ester and hydroxamic acid compounds. acs.org

This line of inquiry revealed that this compound was a competitive inhibitor of the trypanosome alternative oxidase. nih.gov Further research demonstrated that the length of the N-alkyl chain was a critical determinant of the mechanism of inhibition. nih.gov For instance, analogs with shorter alkyl chains (1 to 4 carbons) like the N-butyl derivative showed competitive inhibition, while those with longer chains (10 to 12 carbons) exhibited uncompetitive inhibition patterns, likely due to increased lipophilicity. nih.gov

Subsequent research on N-alkyl-3,4-dihydroxybenzamide analogs has explored their structure-activity relationships in other biological contexts, such as the inhibition of melanogenesis. nih.gov These studies have used computational methods like comparative molecular field analysis (CoMFA) to understand how steric and electrostatic properties influence the activity of these compounds. nih.gov The initial success in identifying biologically active N-alkyl-3,4-dihydroxybenzamides has paved the way for continued investigation into this class of molecules for various applications in chemical biology. researchgate.net

Structure

3D Structure

Properties

CAS No. |

98116-92-8 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-butyl-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-12-11(15)8-4-5-9(13)10(14)7-8/h4-5,7,13-14H,2-3,6H2,1H3,(H,12,15) |

InChI Key |

BCJUFWUOCJPSSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 3,4 Dihydroxybenzamide and Its Chemical Analogs

Established Synthetic Pathways for N-Alkyl-3,4-dihydroxybenzamides

The foundational methods for synthesizing N-alkyl-3,4-dihydroxybenzamides primarily rely on the formation of an amide bond between a 3,4-dihydroxybenzoic acid precursor and an appropriate alkylamine. nih.govasm.org

Amidation Reactions Employing 3,4-Dihydroxybenzoic Acid Precursors

The direct amidation of 3,4-dihydroxybenzoic acid presents challenges due to the presence of reactive hydroxyl groups, which can interfere with the reaction. To circumvent this, a common strategy involves the use of a protected form of the benzoic acid, such as 3,4-dimethoxybenzoic acid. iucr.org The synthesis typically proceeds through one of two main routes:

Activation of the Carboxylic Acid: The carboxylic acid is activated in situ using coupling agents. Common reagents for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine (e.g., n-butylamine). ucl.ac.ukacs.org

Conversion to Acyl Chloride: A more traditional approach involves converting the protected benzoic acid into a more reactive acyl chloride. ucl.ac.uk This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with the alkylamine to form the corresponding amide. ucl.ac.uk

Strategies for Modulating Alkyl Chain Length and Substitution Patterns

A key feature of this class of compounds is the ability to systematically modify the N-alkyl substituent. This modulation is crucial for structure-activity relationship (SAR) studies, as the length and nature of the alkyl chain can significantly influence the compound's biological properties. cambridge.orgacs.orgnih.gov

The primary strategy for varying the alkyl chain is straightforward: the selection of the amine reactant. By employing different primary alkylamines in the amidation reaction, a series of N-alkyl-3,4-dihydroxybenzamides can be synthesized. nih.govasm.org For instance, reacting the 3,4-dihydroxybenzoic acid precursor with propylamine, butylamine, or hexylamine (B90201) will yield N-propyl-, N-butyl-, or N-hexyl-3,4-dihydroxybenzamide, respectively. iucr.orgnih.govresearchgate.net

Research has explored a range of n-alkyl chains, from shorter to longer lengths (e.g., C10 to C12), to optimize activity for specific biological targets. core.ac.uk The general synthetic route remains consistent, highlighting its versatility for creating a library of analogs for screening purposes. nih.gov

Table 1: Examples of N-Alkyl-3,4-dihydroxybenzamide Analogs and their Synthetic Precursors

| Target Compound | Benzoic Acid Precursor | Amine Reactant | Reference |

|---|---|---|---|

| N-Butyl-3,4-dihydroxybenzamide | 3,4-Dihydroxybenzoic Acid (or protected form) | n-Butylamine | nih.govasm.org |

| N-Hexyl-3,4-dihydroxybenzamide | 3,4-Dimethoxybenzoic Acid | Hexylamine | iucr.org |

| Various N-n-Alkyl-3,4-dihydroxybenzamides | 3,4-Dihydroxybenzoic Acid | Corresponding n-Alkylamine | cambridge.org |

Advanced and Green Chemistry Approaches in Benzamide (B126) Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing greener synthetic routes for benzamides, aiming to reduce waste, energy consumption, and the use of hazardous materials. ucl.ac.ukrasayanjournal.co.in

Environmentally Conscious Synthetic Routes (e.g., Solar-Assisted Methods)

Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk Green chemistry seeks to replace these methods with more sustainable catalytic processes. rsc.org

One of the most innovative green approaches is the use of solar-assisted synthesis . This method utilizes concentrated solar radiation (CSR) as a clean and renewable energy source to drive chemical reactions. rsc.orgsciencepublishinggroup.com For the synthesis of related amides, a mixture of the carboxylic acid (or aldehyde) and an amine is exposed to CSR, often in the absence of a solvent or in an environmentally benign solvent like ethanol. sciencepublishinggroup.comresearchgate.net This technique offers several advantages:

Energy Efficiency: It harnesses a renewable energy source, reducing reliance on fossil fuels. rsc.org

Reduced Waste: Many solar-assisted methods are solvent-free, which simplifies purification and minimizes waste streams. researchgate.netsciencepublishinggroup.com

Faster Reactions: Concentrated solar energy can lead to rapid heating and significantly reduced reaction times compared to conventional methods. researchgate.net

Another prominent green technique is microwave-assisted synthesis . Microwave irradiation provides efficient and uniform heating, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. rasayanjournal.co.insmolecule.com

Challenges in Isomer Isolation and Purification Strategies

A significant challenge in the synthesis of dihydroxybenzamide derivatives is the potential for isomer formation. biocompare.com 3,4-Dihydroxybenzoic acid is one of several isomers (e.g., 2,4-, 2,5-, 3,5-dihydroxybenzoic acid). If the synthesis starts with an impure precursor or if reaction conditions promote side reactions like acyl migration, a mixture of structural isomers can be formed. acs.org

These isomers often possess very similar physical and chemical properties, particularly their chromatographic behavior, making their separation and isolation exceptionally difficult. acs.orgnih.gov Standard liquid chromatography (LC) techniques may lack the necessary resolution to effectively separate the desired product from its isomers. biocompare.com This "isomer problem" can complicate characterization and hinder the development of new compounds, as even small amounts of an isomeric impurity can have confounding biological effects. acs.orgbiocompare.com

Common purification strategies employed to obtain the pure N-alkyl-3,4-dihydroxybenzamide include:

Recrystallization: This is a classic and effective method for purifying solid products, assuming a suitable solvent can be found that solubilizes the desired compound at high temperatures and allows it to crystallize upon cooling, leaving impurities behind. iucr.orgsciencepublishinggroup.com

Column Chromatography: Silica gel column chromatography is widely used, but as noted, it can be challenging for separating closely related isomers. acs.orgnih.gov

Acid-Base Extraction: The crude product can be purified by dissolving it in an organic solvent and washing it with acidic and basic aqueous solutions (e.g., 10% HCl and 10% Na2CO3) to remove acidic or basic impurities before final isolation. iucr.org

Synthesis of this compound Derivatives with Extended Functionality (e.g., Guanidine-based Analogs)

To explore new biological activities, derivatives of this compound have been synthesized with additional functional groups. A notable example is the incorporation of a guanidine (B92328) moiety, a functional group known for its biological importance.

A synthetic route to N-(3-guanidinobutyl)-3,4-dihydroxybenzamide has been reported, demonstrating a multi-step process to introduce this extended functionality. nih.gov The general strategy involves:

Protection: The hydroxyl groups of the starting 3,4-dihydroxybenzoic acid are protected, for example, by acetylation using acetic anhydride. nih.gov

Amide Coupling: The protected benzoic acid is coupled with a suitable diamine linker, such as 1,4-butanediamine (putrescine). This creates a molecule with a terminal primary amine.

Guanidinylation: The terminal amine is converted into a guanidine group. This can be achieved by reacting the amine with a guanidinylating agent.

Deprotection: The protecting groups on the dihydroxybenzoyl moiety are removed to yield the final guanidine-based analog. nih.gov

A specific synthesis for a related compound, N-(3-guanidinobutyl)-3,4-dihydroxybenzamide, involved coupling protected dihydroxybenzoic acid with a Boc-protected aminobutyl-guanidine precursor, followed by deprotection. nih.gov The synthesis of the guanidine functionality itself can be complex, sometimes involving the use of reagents like mercury(II) chloride to facilitate the reaction of a thiourea (B124793) precursor with an amine. mdpi.com

Table 2: Synthetic Scheme Overview for a Guanidine-Based Analog

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | Protection of Hydroxyl Groups | Acetic Anhydride, Sulfuric Acid | nih.gov |

| 2 | Amide Bond Formation | Protected Benzoic Acid, Diamine (e.g., 1,4-butanediamine) | nih.gov |

| 3 | Guanidinylation | Guanidinylating Agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) | nih.gov |

| 4 | Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | nih.gov |

Structure Activity Relationship Sar Studies of N Butyl 3,4 Dihydroxybenzamide Derivatives

Quantitative Assessment of Alkyl Chain Length on Inhibitory Potency and Bioavailability

The length and branching of the N-alkyl chain on the amide nitrogen are critical determinants of a compound's lipophilicity, which in turn influences its membrane permeability, bioavailability, and binding affinity to target proteins. Generally, increasing the alkyl chain length enhances hydrophobic interactions with the target's binding pocket, which can lead to improved potency. However, this effect is often optimal at a specific length, beyond which increased lipophilicity can lead to poor solubility and non-specific binding.

In studies of related N-substituted benzimidazole (B57391) carboxamides, the length of the N-alkyl chain significantly impacted biological activity. For instance, modifying the chain from a methyl group to larger groups like isobutyl or n-hexyl demonstrated varied effects on antibacterial potency. A derivative with an n-hexyl chain showed pronounced activity against multiple bacterial strains, suggesting that a longer alkyl chain facilitated more effective interaction with the bacterial target. mdpi.com

The physical properties of the molecule are also affected by the alkyl chain. In series of N-alkyl-imidazolium salts, a general trend is the reduction of the melting point with increasing alkyl chain length up to a certain point (e.g., n=8). deakin.edu.au This alteration in physical properties can correlate with changes in solubility and absorption, thereby affecting bioavailability. For N-Butyl-3,4-dihydroxybenzamide derivatives, an optimal balance is sought where the alkyl chain is long enough to maximize target engagement without compromising the compound's pharmacokinetic profile.

Table 1: Effect of N-Alkyl Chain Length on Antibacterial Activity of Selected Benzimidazole Carboxamide Derivatives

This interactive table is based on findings from related benzimidazole structures to illustrate the principle of how alkyl chain modification can influence biological activity.

| Compound | N-Alkyl Substituent | Phenyl Ring Substituent | Target Strain | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|---|---|

| 36 | Methyl | 3,4,5-trihydroxy | S. aureus | 32 |

| 33 | Isobutyl | 3,4,5-trihydroxy | S. aureus | 32 |

| 37 | n-Hexyl | 3,4,5-trihydroxy | S. aureus | 16 |

| 37 | n-Hexyl | 3,4,5-trihydroxy | E. faecalis | 16 |

| 37 | n-Hexyl | 3,4,5-trihydroxy | E. coli efflux del. | 16 |

Significance of the Amide Linkage and Benzamide (B126) Scaffold Modifications in Target Binding

The amide bond is a cornerstone of many biologically active molecules due to its unique structural and chemical properties. nih.gov It is relatively stable and its planar nature, a result of resonance, restricts free rotation, providing a rigid scaffold that can orient substituents for optimal interaction with a biological target. nih.gov The amide group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, both of which are critical for anchoring the molecule within a receptor's binding site. nih.gov

In SAR studies, the integrity of the amide linkage is often found to be crucial. For example, in research on farnesoid X receptor (FXR) antagonists, replacing a benzoate (B1203000) ester with a benzamide group led to a significant improvement in compound stability, highlighting the robustness of the amide bond. nih.gov

Modifications to the benzamide scaffold itself, such as altering the position of the hydroxyl groups or replacing the phenyl ring with other aromatic systems, can drastically alter activity. The 3,4-dihydroxy (catechol) moiety is a key feature, often involved in metal chelation or crucial hydrogen bonding interactions within an active site. Replacing the amide bond with bioisosteres—such as 1,2,4-oxadiazoles or 1,2,3-triazoles—is a common strategy in medicinal chemistry to improve metabolic stability, permeability, and bioavailability while attempting to maintain the key binding interactions of the original amide group. nih.gov

Influence of Substituent Polarity in Tail Regions on Biological Activity

The polarity of substituents, particularly in the "tail" region of the molecule (the N-alkyl chain and its modifications), plays a significant role in modulating biological activity. Polarity affects solubility, membrane permeability, and the potential for specific hydrogen bonding interactions.

Studies on various molecular scaffolds have shown that the introduction of polar groups can have a profound impact. For instance, in a series of N,N′-di-tert-butoxycarbonyl-indigos, the introduction of polar nitro substituents was shown to significantly alter the properties of the molecules. researchgate.net In the context of benzamide derivatives, adding polar functional groups like hydroxyl or methoxy (B1213986) to the phenyl ring or the N-alkyl tail can fine-tune the molecule's activity.

Table 2: Influence of Phenyl Ring Substituent Polarity on Antiproliferative Activity

This interactive table is based on findings from related benzimidazole structures to illustrate how polar groups on the aromatic ring can impact biological activity.

| Compound | N-Alkyl Substituent | Phenyl Ring Substituents | Target Cell Line | IC₅₀ in µM |

|---|---|---|---|---|

| 12 | Methyl | 2-hydroxy-4-methoxy | MCF-7 | 3.1 |

| 36 | Methyl | 3,4,5-trihydroxy | MCF-7 | 4.8 |

| 35 | Methyl | 2,4-dihydroxy | MCF-7 | 8.7 |

SAR Insights from Analogs Targeting Diverse Biological Pathways

Analogs based on the N-substituted dihydroxybenzamide scaffold have been explored for activity against a variety of biological targets, providing broader SAR insights. By modifying the core structure, researchers can direct the compound's activity toward different enzymes or receptors.

For example, SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a hydroxylated aromatic ring and a flexible linker, identified potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme. nih.gov This work highlighted the importance of the sulfonamide group and the specific substitution pattern on the benzyl (B1604629) ring for achieving high potency and selectivity. nih.gov

In another area, nature-inspired O-benzyl oxime derivatives featuring polyhydroxy substitution patterns on a benzaldehyde (B42025) fragment were investigated as dual-acting agents targeting aldose reductase and oxidative stress. mdpi.com The study found that a 2,3,4-trihydroxy substitution pattern was crucial for both enzyme inhibition and antioxidant capacity, demonstrating how the arrangement of hydroxyl groups on the aromatic ring can be tailored to achieve specific dual activities. mdpi.com These examples show that the fundamental principles of SAR—modifying alkyl chains, substituent polarity, and core scaffolds—are universally applied to adapt the basic this compound structure for diverse therapeutic applications.

Computational Chemistry and Molecular Modeling Applications in N Butyl 3,4 Dihydroxybenzamide Research

In Silico Analysis of Ligand-Protein Interactions

The general workflow for an in silico analysis of ligand-protein interactions involves several key steps:

Homology Modeling: If the 3D structure of the target protein is unknown, a model can be built based on the known structures of related proteins.

Molecular Docking: The ligand is computationally "docked" into the binding site of the protein to predict its preferred binding orientation and affinity.

Molecular Dynamics (MD) Simulations: These simulations provide a more dynamic view of the ligand-protein complex, allowing researchers to observe how the interaction evolves over time and to calculate binding free energies.

Molecular Docking Studies for Predictive Binding Affinity

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. This method is widely used in drug discovery to screen large libraries of compounds and to prioritize candidates for further experimental testing. While specific molecular docking studies for N-Butyl-3,4-dihydroxybenzamide are not extensively documented, research on other benzamide (B126) derivatives highlights the utility of this approach.

The predictive power of molecular docking lies in its scoring functions, which estimate the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction. The results of molecular docking studies are often presented in tables that summarize the binding affinities and key interactions for a series of compounds.

Below is an illustrative data table, based on the type of data generated in molecular docking studies of benzamide derivatives:

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzamide Derivative 1 | iNOS | -8.5 | Arg195, Tyr341, Gln257 |

| Benzamide Derivative 2 | iNOS | -7.9 | Arg195, Tyr341, Met368 |

| Benzamide Derivative 3 | iNOS | -9.2 | Arg195, Tyr341, Trp366 |

This table is for illustrative purposes and does not represent actual data for this compound.

Conformational Analysis and Intermolecular Hydrogen Bonding in Benzamide Crystal Structures

The three-dimensional conformation of a molecule and its ability to form intermolecular hydrogen bonds are critical determinants of its physical properties and biological activity. X-ray crystallography is a powerful experimental technique for determining the precise 3D structure of molecules in the solid state. While a crystal structure for this compound is not publicly available, studies on other benzamide derivatives provide insights into their conformational preferences and hydrogen bonding patterns.

Conformational analysis of benzamide crystal structures often reveals the planarity of the benzamide group and the torsion angles that define the orientation of the substituent groups. Intermolecular hydrogen bonds are frequently observed in the crystal packing of benzamides, often forming dimers or extended networks that stabilize the crystal lattice.

For example, the crystal structure of N-(1,3-dioxoisoindolin-2-yl)benzamide reveals a network of N-H···O hydrogen bonds involving the carboxamide group, which plays a crucial role in the crystal packing.

Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data by calculating the optimized geometry and vibrational frequencies of the molecule. These calculations can also provide insights into the relative energies of different conformations and the strength of hydrogen bonds.

Design of Novel Analogs through Computational Approaches

A key application of computational chemistry is the rational design of novel analogs with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. By understanding the structure-activity relationships (SAR) of a series of compounds, researchers can use computational tools to design new molecules with a higher probability of success.

The design of novel analogs of this compound could involve several computational strategies:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to search virtual libraries for new compounds that fit the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of virtual compounds and to guide the design of more potent analogs.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then computationally linking them together to create a more potent lead compound.

Advanced Analytical Methodologies for Characterization and Research on N Butyl 3,4 Dihydroxybenzamide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Butyl-3,4-dihydroxybenzamide. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the catechol ring and the aliphatic protons of the N-butyl group. The aromatic region would likely show three protons with specific splitting patterns (doublet, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide group. The N-butyl chain would present a triplet for the terminal methyl group, two multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group adjacent to the amide nitrogen. The amide proton (NH) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the six aromatic carbons (two of which are substituted with hydroxyl groups), and the four distinct carbons of the butyl chain. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern of the benzene ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic CH | 6.8 - 7.5 | 115 - 125 | d, dd | 7.0 - 9.0 |

| Aromatic C-OH | - | 140 - 150 | - | - |

| Aromatic C-C=O | - | 125 - 135 | - | - |

| C=O | - | 165 - 175 | - | - |

| NH | 7.5 - 8.5 | - | br s | - |

| N-CH₂ | 3.2 - 3.4 | 39 - 41 | t | 7.0 - 7.5 |

| CH₂ | 1.4 - 1.6 | 31 - 33 | m | - |

| CH₂ | 1.3 - 1.5 | 19 - 21 | m | - |

| CH₃ | 0.9 - 1.0 | 13 - 15 | t | 7.0 - 7.5 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Chromatographic Separations and Mass Spectrometry for Compound Analysis (e.g., HPLC-MS, LC-HRMS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of this compound. When coupled with high-resolution mass spectrometry (HRMS), it allows for the determination of the elemental composition of the molecule with high accuracy.

In a typical HPLC-MS analysis, a reversed-phase C18 column is used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The retention time of this compound would depend on the specific chromatographic conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry would yield a highly accurate mass measurement, confirming the elemental formula C₁₁H₁₅NO₃. Fragmentation of the parent ion in MS/MS experiments would likely involve cleavage of the amide bond, loss of the butyl group, and other characteristic fragmentations of the catechol ring, further confirming the structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.11248 |

| [M+Na]⁺ | 232.09442 |

| [M-H]⁻ | 208.09792 |

| [M+NH₄]⁺ | 227.13902 |

| [M+K]⁺ | 248.06836 |

Note: These are predicted mass-to-charge ratios. Experimental values may vary slightly.

Biochemical and Enzymatic Assays for Activity Quantification (e.g., IC50 determination, oxygen uptake inhibition assays)

To quantify the biological activity of this compound, various biochemical and enzymatic assays are employed. A key area of investigation for catechol-containing compounds is their potential as enzyme inhibitors, particularly for oxidoreductases like tyrosinase.

IC₅₀ Determination for Tyrosinase Inhibition: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, its ability to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production, is of significant interest. The assay typically involves measuring the activity of tyrosinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value is the concentration of this compound that reduces the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. For comparison, the well-known tyrosinase inhibitor kojic acid has an IC₅₀ value of approximately 500 µmol/L, while the highly effective 4-n-butylresorcinol has an IC₅₀ of 21 µmol/L for human tyrosinase nih.gov.

Oxygen Uptake Inhibition Assays: The catechol moiety of this compound can be oxidized by enzymes such as catechol oxidase, a reaction that consumes molecular oxygen wikipedia.org. Oxygen uptake inhibition assays can be used to study the interaction of the compound with such enzymes. These assays measure the rate of oxygen consumption in a reaction mixture containing the enzyme and its substrate. The ability of this compound to inhibit or act as a substrate for these enzymes can be quantified by monitoring the change in oxygen concentration over time.

Interactive Data Table: Comparative IC₅₀ Values of Tyrosinase Inhibitors

| Compound | IC₅₀ (µmol/L) | Reference |

| Hydroquinone | in the millimolar range | nih.gov |

| Arbutin | in the millimolar range | nih.gov |

| Kojic Acid | ~500 | nih.gov |

| 4-n-Butylresorcinol | 21 | nih.gov |

| This compound | To be determined | - |

Electrochemical Studies for Redox Behavior of Catechol-Based Ligands

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox behavior of this compound. The catechol group is electrochemically active and can undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For this compound, a cyclic voltammogram would typically show an anodic peak corresponding to the oxidation of the catechol to the quinone and a cathodic peak for the reverse reduction process. The peak potentials provide information about the thermodynamics of the redox reaction, while the peak currents can be related to the concentration of the compound. The electrochemical behavior of dihydroxybenzene derivatives is well-documented, with the oxidation potentials being influenced by the pH of the solution and the nature of the substituents on the aromatic ring nih.gov.

Interactive Data Table: Expected Electrochemical Parameters for this compound

| Parameter | Expected Value | Description |

| Anodic Peak Potential (Epa) | +0.2 to +0.6 V (vs. Ag/AgCl) | Potential at which the oxidation of the catechol moiety occurs. |

| Cathodic Peak Potential (Epc) | +0.1 to +0.5 V (vs. Ag/AgCl) | Potential at which the reduction of the o-quinone occurs. |

| Peak Separation (ΔEp) | ~59/n mV (where n=2) | A measure of the reversibility of the redox reaction. |

Note: The expected values are based on studies of similar catechol derivatives and are highly dependent on experimental conditions such as pH, solvent, and electrode material.

Emerging Research Trajectories and Academic Significance of N Butyl 3,4 Dihydroxybenzamide

Rational Drug Design Strategies Based on TAO Inhibition

Thousand-and-one amino acid (TAO) kinases have emerged as crucial targets in drug discovery, particularly in oncology and neurodegenerative diseases. Rational drug design strategies are now being employed to develop potent and selective inhibitors of these kinases. While direct studies on N-Butyl-3,4-dihydroxybenzamide as a TAO kinase inhibitor are in nascent stages, the foundational principles of kinase inhibitor design provide a strong rationale for its investigation.

A key strategy in designing kinase inhibitors is to target the ATP-binding pocket. A successful TAO kinase inhibitor, known as "Compound 43," demonstrates the effectiveness of ATP-competitive inhibition, with IC50 values of 11 nM and 15 nM for TAOK1 and TAOK2, respectively. The design of such inhibitors often involves creating molecules that can form specific hydrogen bonds and hydrophobic interactions within the kinase's active site.

Computational modeling and pharmacophore mapping are integral to this process. A pharmacophore model for a kinase inhibitor typically includes features like hydrogen-bond acceptors and donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for type II kinase inhibitors might consist of two hydrogen-bond donors, one hydrophobic aromatic feature, and two general hydrophobic features. These models guide the design of new molecules, like this compound, that are predicted to have a high affinity for the target kinase. The 3,4-dihydroxybenzamide (B1582264) scaffold, with its catechol ring, can potentially interact with key residues in the TAO kinase active site, while the N-butyl group can be modified to optimize binding affinity and selectivity.

Interactive Table: Key Pharmacophoric Features for Kinase Inhibitors

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Forms crucial interactions with backbone amides of the kinase hinge region. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Interacts with carbonyl groups in the kinase hinge region. |

| Hydrophobic Group | A nonpolar group that repels water. | Occupies hydrophobic pockets within the active site, enhancing binding affinity. |

| Aromatic Ring | A flat, cyclic, conjugated system. | Can participate in π-stacking interactions with aromatic residues like phenylalanine. |

Expanding the Scope of Biological Applications for 3,4-Dihydroxybenzamide Scaffolds

The 3,4-dihydroxybenzamide scaffold, the core structure of this compound, is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. This has led to the exploration of its derivatives for a wide range of therapeutic applications.

Research has shown that derivatives of 3,4-dihydroxybenzoic acid, the precursor to 3,4-dihydroxybenzamide, exhibit significant antioxidant and enzyme-inhibiting properties. For example, certain derivatives have been identified as selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, with Ki values in the micromolar range. The catechol moiety of the 3,4-dihydroxybenzamide scaffold is crucial for these activities, as it can chelate metal ions and scavenge free radicals.

Interactive Table: Biological Activities of 3,4-Dihydroxybenzamide Derivatives

| Derivative Class | Target | Biological Activity |

| N-Alkyl-3,4-dihydroxybenzamides | Acetylcholinesterase | Inhibition of enzyme activity, potential for Alzheimer's disease treatment. |

| 3,4-dihydroxybenzoic acid amides | Tyrosinase | Inhibition of melanin (B1238610) production, potential for cosmetic and dermatological applications. |

| Catechol-containing compounds | Various enzymes and receptors | Antioxidant, metal chelation, broad-spectrum enzyme inhibition. |

Development of Innovative Synthetic Methodologies for Future Analog Libraries

The creation of analog libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships. The development of efficient and versatile synthetic methods for producing derivatives of this compound is therefore of paramount importance.

The synthesis of this compound and its analogs typically involves the formation of an amide bond between a 3,4-dihydroxybenzoic acid derivative and an amine. A common and effective method is the direct condensation of a carboxylic acid and an amine using coupling reagents. This approach is widely used in medicinal chemistry due to its reliability and the commercial availability of a vast array of starting materials.

Several innovative methods for amide bond formation are being explored to improve efficiency and sustainability. One such method involves the use of B(OCH2CF3)3 as a reagent for direct amidation, which often allows for purification by simple filtration, avoiding the need for chromatography. Another green chemistry approach utilizes a 1-pot procedure that proceeds through a thioester intermediate, eliminating the need for traditional coupling reagents.

For the synthesis of N-alkyl-benzamides specifically, a process involving the reaction of benzoic acid esters with primary amines in a heterogeneous phase has been developed. These methodologies provide a robust toolkit for medicinal chemists to generate diverse libraries of this compound analogs, which can then be screened for a variety of biological activities, including TAO kinase inhibition. The ability to systematically vary the N-alkyl substituent and the substitution pattern on the aromatic ring is crucial for optimizing the therapeutic potential of this promising class of compounds.

Interactive Table: Methods for Amide Bond Formation

| Method | Reagents | Advantages |

| Amide Coupling | Carboxylic acid, amine, coupling reagent (e.g., DCC, HATU) | Widely applicable, high yields. |

| Direct Amidation | Carboxylic acid, amine, B(OCH2CF3)3 | Simple purification, avoids chromatography. |

| Thioester-mediated | Carboxylic acid, amine, dithiocarbamate | Green chemistry, avoids traditional coupling reagents. |

| From Benzoic Acid Esters | Benzoic acid ester, primary amine | Specific for N-alkyl-benzamide synthesis. |

Q & A

Q. What are the recommended methodologies for synthesizing N-Butyl-3,4-dihydroxybenzamide with high purity?

- Methodological Answer : Synthesis typically involves amidation of 3,4-dihydroxybenzoic acid with n-butylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC is critical to achieve >95% purity. Characterization should include -NMR (to confirm butyl chain integration and aromatic protons) and LC-MS for molecular weight validation. For reproducibility, ensure anhydrous conditions and inert atmosphere to prevent oxidation of catechol groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to its catechol moiety, the compound is prone to oxidation. Store under inert gas (argon or nitrogen) at -20°C in amber vials to limit light exposure. For laboratory handling, use gloveboxes or fume hoods with controlled humidity (<30%). Safety protocols (e.g., S24/25: avoid skin/eye contact) and PPE (gloves, lab coats) are mandatory. Stability can be monitored via periodic HPLC analysis to detect degradation products like quinone derivatives .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- - and -NMR : To resolve aromatic protons (6.5–7.5 ppm) and aliphatic butyl chain signals (0.8–1.6 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm) and hydroxyl groups (~3300 cm).

- X-ray crystallography (if crystalline): Provides definitive proof of molecular conformation and hydrogen-bonding patterns (e.g., triclinic system with space group P1 as seen in related dihydroxybenzamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions, purity, or cell lines. To address this:

Standardize purity : Require ≥95% purity (validated by HPLC) and quantify residual solvents via GC-MS.

Replicate assays : Use established cell lines (e.g., HepG2 for antitumor studies) with controlled culture conditions (e.g., O levels to prevent catechol oxidation).

Meta-analysis : Compare IC values across studies while adjusting for methodological variables (e.g., incubation time, serum content). For example, antimalarial activity against Plasmodium falciparum should be tested in synchronized cultures with standardized parasite loads .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in antitumor studies?

- Methodological Answer : Employ a multi-modal approach:

- In vitro : Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in dose- and time-dependent studies.

- Molecular targets : Perform kinase inhibition profiling or thermal shift assays to identify binding partners.

- Metabolomics : Track catechol-mediated reactive oxygen species (ROS) using DCFH-DA probes. Include controls with antioxidants (e.g., NAC) to distinguish ROS-dependent effects .

Q. How can computational modeling complement crystallographic data in studying this compound's conformation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict bond angles and energies, which are validated against X-ray data (e.g., α = 94.9°, β = 102.4° in triclinic systems). Molecular dynamics simulations (AMBER or CHARMM force fields) further analyze solvent interactions and stability of hydrogen-bond networks (e.g., O–H···O amide interactions). Compare lattice energies (from SC-XRD) with simulated packing efficiencies to identify polymorphic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.